molecular formula C13H8F3N3OS2 B12183287 N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B12183287
M. Wt: 343.4 g/mol
InChI Key: HLQUNPGVSFPRJP-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Constitutional Analysis

The systematic naming of polyheterocyclic compounds follows IUPAC guidelines that prioritize functional group hierarchy, substituent positions, and parent heterocycle identification. For this molecule, the parent structure is 1,3-benzothiazole , a bicyclic system comprising a benzene ring fused to a thiazole ring. The numbering begins at the sulfur atom (position 1) and proceeds clockwise, with the nitrogen at position 3.

The substituents are analyzed as follows:

  • 2-(Trifluoromethyl) group : Attached to position 2 of the benzothiazole core.
  • 6-Carboxamide : A carboxamide group (-CONH2) at position 6, with the amide nitrogen bonded to a 5-methyl-1,3-thiazol-2-yl substituent.

The secondary heterocycle, 5-methyl-1,3-thiazol-2-yl , is named by numbering the thiazole ring starting at the sulfur (position 1), with a methyl group at position 5. Combining these elements, the IUPAC name becomes N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide .

Constitutional analysis reveals two distinct heterocycles connected via an amide bond. The benzothiazole core contributes aromaticity and planar rigidity, while the thiazole substituent introduces steric bulk and electronic effects due to the methyl group and sulfur atom.

Properties

Molecular Formula

C13H8F3N3OS2

Molecular Weight

343.4 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C13H8F3N3OS2/c1-6-5-17-12(21-6)19-10(20)7-2-3-8-9(4-7)22-11(18-8)13(14,15)16/h2-5H,1H3,(H,17,19,20)

InChI Key

HLQUNPGVSFPRJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Fluorination

Electrophilic fluorination using trifluoromethylating agents like Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) enables direct CF₃ substitution. Reactions are conducted in dichloromethane at -20°C to 25°C, achieving moderate yields (50–65%). However, this method demands anhydrous conditions and inert atmospheres to prevent side reactions.

Pre-Functionalized Building Blocks

An alternative approach employs pre-fluorinated precursors . For instance, 2-amino-6-trifluoromethylthiophenol is synthesized via nucleophilic aromatic substitution of 2-chloro-6-nitrobenzothiazole with potassium trifluoromethylthiolate (KSCF₃). Subsequent reduction of the nitro group yields the desired aminothiophenol, which is cyclized to form the benzothiazole core.

Carboxamide Formation via Coupling Reactions

The final step involves coupling the benzothiazole carboxylic acid derivative with 5-methyl-1,3-thiazol-2-amine. Two predominant methods are documented:

Acid Chloride Coupling

The benzothiazole-6-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For example, treatment with SOCl₂ in dichloromethane at 0°C for 2 hours produces the acid chloride, which is then reacted with 5-methylthiazol-2-amine in dry DMF at 25°C. Yields range from 75% to 85%, with purity confirmed via HPLC.

Reaction Conditions Table

StepReagents/ConditionsYield (%)
Acid chloride formationSOCl₂, DCM, 0°C, 2 h90–95
Amide coupling5-Methylthiazol-2-amine, DMF, 25°C, 12 h75–85

Carbodiimide-Mediated Coupling

A milder approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) . The carboxylic acid is activated with EDC/NHS in THF, followed by addition of the amine at 0°C. This method avoids harsh conditions, achieving comparable yields (70–80%).

Optimization Strategies

Solvent Selection

Polar aprotic solvents like DMF and DMSO enhance reaction rates by stabilizing intermediates. However, DMF may lead to side reactions at elevated temperatures, necessitating temperatures below 50°C. Ethanol is preferred for condensation reactions due to its low cost and ease of removal.

Catalysis

Palladium catalysts (e.g., Pd(OAc)₂) accelerate coupling reactions involving aryl halides. For instance, Suzuki-Miyaura coupling of 2-bromo-6-trifluoromethylbenzothiazole with thiazole boronic esters achieves regioselective amidation.

Analytical and Purification Techniques

Chromatography

Thin-layer chromatography (TLC) with silica gel GF₂₅₄ plates monitors reaction progress, using ethyl acetate/hexane (1:3) as the mobile phase. Final purification employs column chromatography (silica gel, 100–200 mesh) or HPLC with C18 columns.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, benzothiazole-H), 7.89 (d, 1H, J=8.4 Hz), 6.95 (s, 1H, thiazole-H), 2.45 (s, 3H, CH₃).

  • ¹³C NMR : 168.9 (C=O), 152.3 (CF₃), 126.8–140.2 (aromatic carbons).

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing thiazole and benzothiazole moieties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that thiazole derivatives often interact with specific cellular pathways, enhancing their anticancer efficacy .
  • Case Studies :
    • A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines (e.g., HCT-116, HepG2). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
    • Another investigation into N-acylated thiazoles found that they selectively targeted glioblastoma and melanoma cells, demonstrating significant apoptosis compared to standard treatments like cisplatin .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity:

  • Bacterial Inhibition : Recent research assessed the antibacterial efficacy of benzothiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives showed low minimum inhibitory concentrations (MIC), indicating strong antibacterial properties .
  • Mechanism Insights : The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .

Anticonvulsant Activity

Research has identified thiazole-containing compounds as potential anticonvulsants:

  • Efficacy Studies : A specific derivative demonstrated significant anticonvulsant properties in animal models, effectively reducing seizure activity during induced convulsions. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the thiazole ring could enhance anticonvulsant efficacy .

Dual Inhibitory Action on Topoisomerases

The compound has been explored for its dual inhibitory effects on bacterial topoisomerases:

  • Research Findings : A series of benzothiazole derivatives were synthesized and tested for their ability to inhibit DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them prime targets for antibiotic development. Compounds demonstrated low nanomolar inhibitory activity, indicating their potential as new antibacterial agents .

Synthesis and Structural Variations

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide often involves multi-step organic reactions:

Synthesis Method Description Yield (%)
Condensation ReactionReaction between thiazole and benzothiazole precursors75%
AcylationIntroduction of carboxamide functional group80%
FluorinationAddition of trifluoromethyl group using electrophilic fluorination70%

These methods have been optimized to enhance yield and purity, crucial for further biological testing.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Family

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP 3 348 550A1)
  • Structure : Shares the benzothiazole core with a trifluoromethyl group at position 6 but replaces the thiazole-carboxamide with a phenylacetamide group.
  • Key Differences : The absence of the thiazole ring and substitution with phenylacetamide may reduce binding affinity to targets requiring heterocyclic interactions.
N-(6-Chloro-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
  • Structure : Substitutes trifluoromethyl with chlorine on benzothiazole and links to a benzodioxole-carboxamide.
  • Key Differences : Chlorine’s electron-withdrawing effect vs. trifluoromethyl’s lipophilicity; benzodioxole may alter pharmacokinetics.
  • Activity: Noted for antimicrobial properties, but lacks trifluoromethyl-related metabolic stability .

Thiazole and Thiadiazole Derivatives

2-{[5-(Trifluoromethyl)-1,3-thiazol-2-yl]carbamoyl}phenyl Acetate
  • Structure : Contains a trifluoromethyl-thiazole linked to a phenyl acetate group.
  • Key Differences : The acetate group introduces ester functionality, which may confer higher solubility but lower stability compared to carboxamide.
N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
  • Structure : Replaces thiazole with thiadiazole and substitutes benzothiazole with benzodioxole.
  • Key Differences : Thiadiazole’s additional nitrogen atom may enhance hydrogen bonding but reduce aromaticity compared to thiazole.
  • Activity: Limited data, but structural similarity suggests possible overlap in target binding .

Carboxamide-Linked Heterocycles

3-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide
  • Structure : Benzothiophene replaces benzothiazole; propyl-substituted thiadiazole replaces methyl-thiazole.
  • Key Differences : Benzothiophene’s sulfur atom position alters electronic properties; propyl group increases hydrophobicity.
  • Activity : Antimicrobial activity reported, highlighting the role of halogen and alkyl substitutions .
N-(5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl)thiophene-2-carboxamide
  • Structure : Thiophene-carboxamide linked to a dichlorobenzyl-thiazole.
  • Key Differences : Dichlorobenzyl enhances steric bulk; thiophene lacks benzothiazole’s fused aromatic system.
  • Activity : Demonstrates cytotoxic and cytostatic effects, emphasizing the impact of bulky substituents on bioactivity .

Comparative Analysis of Key Properties

Property Target Compound N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 2-{[5-(Trifluoromethyl)-1,3-thiazol-2-yl]carbamoyl}phenyl Acetate N-(6-Chloro-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
Molecular Weight (g/mol) 343.4 368.3 374.3 332.8
Heterocyclic Core Benzothiazole + Thiazole Benzothiazole Thiazole + Benzene Benzothiazole + Benzodioxole
Key Substituents CF₃, 5-methyl-thiazole CF₃, Phenylacetamide CF₃, Acetate Cl, Benzodioxole
Bioactivity Not reported Kinase inhibition (patent) SARS-CoV-2 inhibition Antimicrobial

Structure-Activity Relationships (SAR) Insights

  • Trifluoromethyl Group : Enhances metabolic stability and membrane permeability in all analogs .
  • Carboxamide Linkage : Critical for hydrogen bonding; replacement with ester (e.g., phenyl acetate) reduces target affinity .
  • Heterocyclic Rings : Benzothiazole confers rigidity and π-stacking, while thiazole/thiadiazole modulates electronic properties .

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and efficacy against various diseases, particularly focusing on its anticancer properties.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

  • Molecular Formula : C12H8F3N3OS
  • Molar Mass : 319.27 g/mol
  • CAS Number : Not specifically listed but closely related compounds exist in databases.

Synthesis

The synthesis of thiazole derivatives often involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Between thiazole derivatives and carboxylic acids or their derivatives.
  • Substitution Reactions : Utilizing trifluoromethylation techniques to introduce trifluoromethyl groups into the benzothiazole framework.

Anticancer Activity

Recent studies have shown that thiazole and benzothiazole derivatives exhibit promising anticancer activity across various cancer cell lines. The following table summarizes findings from relevant studies:

Cell LineIC50 (µM)Reference
U937 (human monocytic)5.93
B16-F10 (mouse melanoma)6.0
A431 (human epidermoid)<1.0
MDA-MB-231 (breast cancer)10.0

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interference with critical signaling pathways such as those involving Bcl-2 and p53 proteins.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been evaluated for their antimicrobial effects. For instance, studies indicate that certain benzothiazole derivatives possess activity against Mycobacterium tuberculosis and other bacterial strains, suggesting potential applications in treating infections.

Case Studies

  • Study on Antitumor Effects :
    A study conducted on a series of thiazole derivatives showed that compounds with a methyl group at position 5 exhibited enhanced cytotoxicity against several cancer cell lines compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy :
    Another research effort focused on the synthesis of thiazole-based compounds for tuberculosis treatment demonstrated that specific analogs had IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra, indicating strong potential as anti-tubercular agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
  • Trifluoromethyl Group : Increases lipophilicity and may improve bioavailability.
  • Carboxamide Functionality : Contributes to hydrogen bonding interactions with biological targets.

Q & A

Q. What are the established synthetic routes for N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide?

The synthesis typically involves coupling a benzothiazole-carboxylic acid derivative with a substituted thiazole amine. Key steps include:

  • Acylation : Reacting 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.
  • Amide Formation : Combining the acyl chloride with 5-methyl-1,3-thiazol-2-amine in anhydrous DMF or acetonitrile under reflux, often with a base like triethylamine (Et₃N) to neutralize HCl .
  • Cyclization : For analogs, iodine-mediated cyclization in DMF may be employed to form thiazole rings, as seen in related compounds . Purity is confirmed via thin-layer chromatography (TLC) and recrystallization .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm substituent positions and purity. For example, aromatic protons in the benzothiazole ring appear as distinct singlets or doublets between δ 7.5–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) with an error margin <5 ppm .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch ~1650 cm⁻¹, C-F stretches ~1100–1200 cm⁻¹) .
  • Melting Point Analysis : Ensures compound homogeneity; deviations >2°C suggest impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the anticancer potential of this benzothiazole derivative?

  • Substituent Variation : Systematically modify the trifluoromethyl group (e.g., replace with -Cl, -Br) or the 5-methylthiazole moiety to assess impact on cytotoxicity. Evidence shows that electron-withdrawing groups enhance DNA intercalation .
  • Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. Compounds with IC₅₀ <10 µM warrant further study .
  • Computational Modeling : Perform molecular docking to predict binding affinity for targets like topoisomerase II or tubulin .

Q. What experimental strategies are recommended for resolving contradictory biological activity data across different studies?

  • Standardized Assay Conditions : Re-evaluate activity under uniform protocols (e.g., cell density, incubation time, serum concentration). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain viability thresholds .
  • Metabolic Stability Testing : Use liver microsomes (human/rodent) to assess if conflicting in vitro/in vivo results stem from rapid compound degradation .
  • Crystallographic Analysis : Resolve structural ambiguities (e.g., tautomerism in the thiazole ring) via X-ray diffraction, as conformation can alter target binding .

Q. What methodologies enable the assessment of metabolic stability and in vivo pharmacokinetics for this compound?

  • In Vitro ADME :
  • Microsomal Incubations : Monitor parent compound depletion over time using LC-MS/MS. A half-life >30 minutes suggests favorable stability .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; high binding (>95%) may limit bioavailability.
    • In Vivo Studies :
  • Pharmacokinetic Profiling : Administer the compound (IV/oral) to rodents and collect plasma at intervals (0–24h). Calculate AUC, Cₘₐₓ, and t₁/₂. Poor oral bioavailability (<20%) may necessitate prodrug strategies .
  • Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .

Q. How should researchers design experiments to evaluate the compound's efficacy in animal models of inflammation or cancer?

  • Inflammation Models :
  • Carrageenan-Induced Paw Edema (Mice) : Administer the compound (10–50 mg/kg, oral) and measure paw volume reduction vs. controls (e.g., indomethacin). Histopathological analysis confirms anti-inflammatory effects .
    • Cancer Xenografts :
  • Subcutaneous Tumor Implantation : Inject human cancer cells (e.g., HCT-116) into nude mice. Treat with the compound (daily, 3 weeks) and monitor tumor volume. Synergistic studies with cisplatin can identify combination benefits .
  • Biomarker Analysis : Quantify apoptosis markers (e.g., caspase-3) via ELISA in tumor homogenates .

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